3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride
Description
Chemical Identity and Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex heterocyclic structure. The compound is catalogued under multiple chemical identification systems, with the PubChem Compound Identifier 75416913 serving as its primary database reference. Alternative nomenclature includes 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride, emphasizing the presence of two hydrochloride equivalents in the salt formation. The Chemical Abstracts Service registry number 1461713-40-5 provides additional identification for this specific salt form.
The molecular formula C₁₃H₁₈Cl₂N₄ accurately represents the dihydrochloride salt, while the free base corresponds to C₁₃H₁₆N₄ with a molecular weight of 228.29 grams per mole. The Simplified Molecular Input Line Entry System representation C1CC(CNC1)C2=NC(=NN2)C3=CC=CC=C3.Cl.Cl provides a standardized linear notation for computational chemistry applications. The International Chemical Identifier InChI=1S/C13H16N4.2ClH/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11;;/h1-3,5-6,11,14H,4,7-9H2,(H,15,16,17);2*1H offers comprehensive structural information for database searches and molecular modeling studies.
Table 1: Chemical Identification Data for this compound
| Parameter | Value |
|---|---|
| PubChem Compound Identifier | 75416913 |
| Chemical Abstracts Service Number | 1461713-40-5 |
| Molecular Formula (salt) | C₁₃H₁₈Cl₂N₄ |
| Molecular Weight (salt) | 301.21 g/mol |
| Molecular Formula (free base) | C₁₃H₁₆N₄ |
| Molecular Weight (free base) | 228.29 g/mol |
| International Chemical Identifier Key | RNOHROWMUYNBHT-UHFFFAOYSA-N |
The stereochemical considerations of this compound reveal the absence of defined chiral centers in the basic structure, though conformational flexibility exists within both the piperidine ring and the triazole substitution pattern. The tautomeric behavior characteristic of 1,2,4-triazole systems contributes to the compound's chemical stability and biological activity profile. Crystal structure analysis would provide definitive information regarding preferred conformations and intermolecular interactions, though such data requires specialized diffraction studies beyond standard chemical characterization.
Historical Development in Heterocyclic Chemistry
The historical development of triazole chemistry traces back to 1885 when Bladin first coined the term "triazole" to describe five-membered heterocyclic aromatic ring systems containing three nitrogen atoms. The fundamental understanding of 1,2,4-triazole synthesis evolved significantly throughout the twentieth century, with major advances occurring through the development of the Einhorn-Brunner reaction and the Pellizzari reaction. These synthetic methodologies established the foundation for preparing unsubstituted 1,2,4-triazole from thiosemicarbazide through acylation with formic acid, followed by cyclization and subsequent oxidation processes.
The recognition of triazoles as privileged scaffolds in medicinal chemistry emerged during the mid-twentieth century, particularly following the discovery of antifungal activities in azole derivatives in 1944. This breakthrough observation catalyzed extensive research into triazole-based pharmaceuticals, leading to the development of clinically significant antifungal agents including fluconazole, itraconazole, voriconazole, and posaconazole. The mechanistic understanding of triazole antifungal activity centers on the inhibition of ergosterol synthesis through binding to the heme iron of cytochrome P450-dependent enzymes, specifically CYP51.
The integration of piperidine moieties with triazole systems represents a more recent development in heterocyclic chemistry, driven by structure-activity relationship studies demonstrating enhanced biological activity in hybrid compounds. Research conducted by Murthy and colleagues established the synthetic viability of piperidine-triazole hybrids through systematic medicinal chemistry approaches, revealing improved cytotoxicity profiles against cancer cell lines compared to individual heterocyclic components. The development of reliable synthetic routes for triazole-piperidine conjugates has facilitated their investigation as potential therapeutic agents across multiple disease areas.
Industrial synthesis methods for 1,2,4-triazole have undergone continuous refinement, with modern approaches emphasizing high-pressure reaction conditions and optimized reagent stoichiometry. Contemporary synthetic protocols involve sequential addition of methyl formate, hydrazine hydrate, and ammonium salts under controlled temperature conditions, achieving yields exceeding 90% through careful process optimization. These manufacturing advances have enabled the large-scale production of triazole intermediates necessary for pharmaceutical development programs targeting triazole-piperidine hybrid compounds.
Significance in Medicinal Chemistry and Drug Discovery
The significance of this compound in medicinal chemistry stems from its incorporation of two pharmacologically validated heterocyclic systems within a single molecular framework. Triazole derivatives have demonstrated exceptional therapeutic potential across diverse biological targets, with documented activities including anti-inflammatory, anticancer, antibacterial, antituberculosis, and antidiabetic effects. The 1,2,4-triazole scaffold exhibits remarkable stability under physiological conditions while maintaining the capacity for hydrogen bonding interactions with biological macromolecules.
Contemporary research has revealed the exceptional promise of triazole-piperidine hybrid compounds in cancer therapy, with studies demonstrating significant cytotoxicity against multiple cancer cell lines. Bioluminescence Resonance Energy Transfer analysis has established the ability of optimized triazole-piperidine structures to achieve micromolar inhibition constants against protein-protein interactions critical for cancer cell survival. The rational design of these hybrid compounds through computational modeling approaches has enabled the development of molecules with enhanced selectivity profiles compared to traditional chemotherapeutic agents.
The antimicrobial potential of triazole-piperidine hybrids represents another significant area of medicinal chemistry interest, particularly given the urgent need for novel antibacterial agents capable of addressing multidrug-resistant bacterial infections. Recent investigations have identified triazole-aniline conjugates with minimum inhibitory concentration values approaching those of established antibiotics such as ciprofloxacin. Structure-activity relationship studies have revealed that the presence of cycloalkyl or electron-rich heterocyclic fragments in the triazole ring enhances antibacterial activity, while specific substitution patterns in the piperidine moiety can modulate selectivity and potency.
Table 2: Biological Activity Profiles of Related Triazole-Piperidine Compounds
| Biological Target | Activity Type | Potency Range | Reference Compound |
|---|---|---|---|
| Cancer Cell Lines | Cytotoxicity | 3.8-10 μM | Triazole-isoxazole hybrids |
| Bacterial Pathogens | Growth Inhibition | 5.2-6.1 μM | Triazole-aniline conjugates |
| Protein-Protein Interactions | Inhibition | 1-3 μM | Quinazolinone-triazole compounds |
| Fungal Pathogens | Growth Inhibition | 0.016-0.031 μg/mL | Triazole-oxadiazole derivatives |
The pharmacokinetic advantages of triazole-piperidine hybrid compounds include enhanced metabolic stability, improved oral bioavailability, and favorable distribution characteristics. The triazole moiety contributes to metabolic resistance through its aromatic stability, while the piperidine component provides basicity that enhances solubility and membrane permeation. Computational analysis using SwissADME protocols has demonstrated that triazole-piperidine compounds generally satisfy drug-likeness criteria according to multiple pharmaceutical industry filters, including Lipinski, Veber, Muegge, Ghose, and Egan rules.
The synthetic accessibility of this compound and related compounds has facilitated their incorporation into high-throughput screening programs for drug discovery. Modern synthetic approaches enable the preparation of compound libraries featuring systematic variations in both the triazole substitution pattern and the piperidine ring modifications. These structure-activity relationship studies have provided valuable insights into the molecular features responsible for biological activity, enabling the rational optimization of lead compounds for specific therapeutic applications.
Properties
IUPAC Name |
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.ClH/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11;/h1-3,5-6,11,14H,4,7-9H2,(H,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZOHNYLBMCODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NN2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride typically involves the reaction of 3-phenyl-1H-1,2,4-triazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include steps such as crystallization and purification to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted triazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole-based piperidine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of cellular processes in microorganisms, making them a potential candidate for developing new antibiotics .
Anticancer Properties
Several studies have indicated that triazole derivatives possess anticancer activity. The compound has been evaluated for its ability to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation . This makes it a promising candidate for further development into anticancer therapeutics.
Neuroprotective Effects
Research has also pointed to the neuroprotective effects of triazole derivatives. These compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .
Agricultural Applications
Fungicides
The compound's triazole moiety is known for its fungicidal properties. It has been explored as a potential fungicide in agriculture, targeting fungal pathogens that affect crops. By inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes, these compounds can effectively control fungal diseases in plants .
Plant Growth Regulators
Some studies suggest that triazole compounds can act as plant growth regulators, promoting growth and increasing yield in various crops. This application is particularly beneficial in enhancing agricultural productivity while potentially reducing the need for chemical fertilizers .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for its ability to enhance thermal stability and mechanical properties. The unique chemical structure contributes to improved performance characteristics in materials used for coatings and composites .
Nanotechnology
In nanotechnology, triazole derivatives have shown promise as stabilizing agents in the synthesis of nanoparticles. Their ability to interact with metal ions facilitates the formation of stable nanoparticles with potential applications in catalysis and drug delivery systems .
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
The following compounds share structural similarities but differ in triazole substitution patterns, piperidine ring positions, or counterion stoichiometry:
‡ Note: reports C₁₅H₁₈ClN₅ for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl, conflicting with ’s C₁₃H₁₇ClN₄. This discrepancy may stem from a reporting error in .
Key Structural and Functional Differences
Substituent Effects: Phenyl vs. Cyclopropyl/Isopropyl: The phenyl group in the primary compound enhances aromatic interactions in binding pockets, whereas cyclopropyl () or isopropyl () substituents may alter steric bulk and lipophilicity .
Salt Form: The dihydrochloride form () increases ionic strength and solubility in polar solvents compared to mono-HCl derivatives .
Piperidine Ring Position :
- Triazole substitution at the 2-, 3-, or 4-position of piperidine (e.g., vs. 7) alters molecular conformation and target engagement. For instance, 4-substituted analogs () may exhibit distinct pharmacokinetic profiles due to spatial orientation .
Physicochemical and Pharmacological Implications
- Solubility: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than mono-HCl analogs, critical for formulation .
- Bioavailability : Lipophilic substituents (e.g., cyclopropyl in ) may enhance membrane permeability but reduce solubility .
- Stability : The 1,2,4-triazole ring’s stability under physiological conditions is a shared feature, but substituents like methoxymethyl () could influence metabolic degradation .
Biological Activity
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₃H₁₇ClN₄
- Molecular Weight : 250.75 g/mol
- CAS Number : 1263094-24-1
The triazole ring and piperidine structure contribute to its pharmacological properties, making it a candidate for various therapeutic applications.
Research indicates that compounds containing triazole rings often exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects. The specific mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Enzyme Inhibition : Similar triazole derivatives have been shown to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : The piperidine moiety may interact with various receptors in the body, influencing signal transduction pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Triazoles are known for their efficacy against fungi and bacteria due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
Anticancer Potential
Several studies have explored the anticancer potential of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been noted in research involving similar structures. For instance, compounds with triazole rings have been shown to increase p53 expression and activate caspase pathways in cancer cell lines such as MCF-7 .
Case Studies
- Study on Soluble Epoxide Hydrolase Inhibition : A related study identified triazole derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a role in regulating inflammation and pain. The study highlighted that modifications on the triazole ring significantly enhance potency and selectivity against sEH .
- Antioxidant Properties : Another investigation into similar compounds indicated that they possess antioxidant properties, potentially protecting cells from oxidative stress—a contributing factor in cancer progression .
Data Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with triazole ring formation via cyclocondensation of substituted amines and thioureas. Optimization can be achieved using Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs reduce the number of trials while identifying critical parameters (e.g., reaction time and stoichiometry) . Quantum chemical calculations (e.g., DFT) may guide intermediate stabilization, as demonstrated in analogous triazole-piperidine syntheses .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC (≥98% purity, 206 nm detection) and 1H NMR (integration of aromatic vs. aliphatic protons) for quantitative analysis. LC/MS ([M+H]+ ion monitoring) confirms molecular weight. For example, residual solvents (e.g., acetone at 0.2%) can be quantified via NMR . Reference standards and spiked samples ensure method validation.
Q. What are the key storage and handling protocols to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C with desiccants to prevent hydrolysis. Avoid exposure to moisture and oxidizing agents. Handling requires PPE (gloves, lab coat) and fume hood use, as per safety protocols for piperidine derivatives . Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways.
Advanced Research Questions
Q. How can researchers investigate the reaction mechanism of triazole-piperidine core formation?
- Methodological Answer : Combine kinetic profiling (time-resolved sampling) with computational modeling (e.g., transition state analysis via DFT) to identify rate-determining steps. Isotopic labeling (e.g., 15N in the triazole ring) and in-situ FTIR can track intermediate formation . For example, ICReDD’s feedback loop integrates experimental data with computational path searches to validate mechanistic hypotheses .
Q. How should contradictory data between computational predictions and experimental yields be resolved?
- Methodological Answer : Cross-validate using multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., solvent polarity effects). Replicate experiments under controlled conditions and compare with alternative computational methods (e.g., MD simulations vs. QM/MM). Discrepancies in steric hindrance predictions might require crystallographic data (e.g., XRD of intermediates) .
Q. What methodologies are suitable for assessing the compound’s pharmacokinetics in preclinical models?
- Methodological Answer : Use radiolabeled isotopes (e.g., 14C-labeled piperidine) for in vivo tracking via scintillation counting. LC-MS/MS quantifies plasma concentration-time profiles, while microsomal assays (e.g., liver S9 fractions) evaluate metabolic stability. For CNS-targeted studies, BBB permeability can be assessed using MDCK cell monolayers .
Q. How can computational modeling enhance the design of derivatives with improved selectivity?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen derivatives against target receptors (e.g., serotonin transporters). QSAR models trained on binding affinity data prioritize substituents (e.g., electron-withdrawing groups on phenyl rings). Virtual libraries of boronic ester analogs (see ) can predict synthetic feasibility .
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers, with mobile phase optimization (hexane:isopropanol gradients). Asymmetric catalysis (e.g., BINAP-Ru complexes) or enzymatic resolution (lipases) can achieve >99% ee. Monitor racemization risks via temperature-controlled NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
